chemical structure of 2-(2'-fluorobiphenyl-2-yl)acetic acid
chemical structure of 2-(2'-fluorobiphenyl-2-yl)acetic acid
An In-Depth Technical Guide to the Chemical Structure of 2-(2'-Fluorobiphenyl-2-yl)acetic Acid
Executive Summary
This technical guide provides a comprehensive examination of 2-(2'-fluorobiphenyl-2-yl)acetic acid, a fluorinated biphenyl derivative with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond a simple recitation of facts to offer a detailed analysis of the molecule's structural characteristics, the causal reasoning behind its synthesis and analytical validation, and its functional implications in research and development. We will explore its three-dimensional conformation, the electronic influence of its fluorine substituent, established synthetic workflows, and the spectroscopic signatures that confirm its identity. This guide is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's chemical nature.
Chemical Identity and Nomenclature
Establishing the precise identity of a compound is the foundation of all subsequent scientific inquiry. 2-(2'-Fluorobiphenyl-2-yl)acetic acid is a distinct isomer within the fluorobiphenyl acetic acid family, and its properties are intrinsically linked to the specific arrangement of its constituent atoms.
The compound is systematically named based on IUPAC conventions, which identify the parent biphenyl structure, the positions of the fluoro and acetic acid substituents, and the numbering of the phenyl rings. The unprimed numbers (e.g., -2-yl) refer to the phenyl ring bearing the acetic acid group, while the primed numbers (e.g., 2'-fluoro) refer to the other phenyl ring.
Table 1: Chemical Identifiers for 2-(2'-Fluorobiphenyl-2-yl)acetic acid
| Identifier | Value | Source |
| IUPAC Name | (2'-Fluorobiphenyl-2-yl)acetic acid | N/A |
| CAS Number | 1226857-47-1 | [1] |
| Molecular Formula | C₁₄H₁₁FO₂ | [1] |
| Molecular Weight | 230.23 g/mol | [1] |
| InChIKey | NUFKUCQFQDPPJF-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2F | [1] |
Structural Elucidation and Physicochemical Properties
The functionality of 2-(2'-fluorobiphenyl-2-yl)acetic acid is a direct consequence of its three-dimensional structure and the interplay of its chemical moieties.
Molecular Structure and Conformational Analysis
The core of the molecule is a biphenyl system, where two phenyl rings are connected by a single C-C bond. Rotation around this bond is possible, but it is sterically hindered by the substituents at the ortho positions (the -CH₂COOH group at C2 and the -F atom at C2'). This steric clash forces the two phenyl rings out of planarity, resulting in a non-zero dihedral angle between them. This twisted conformation is critical as it defines the molecule's overall shape and how it can interact with biological targets like enzyme active sites.
The fluorine atom at the 2'-position is a key feature. Its high electronegativity creates a dipole moment and influences the electronic properties of the adjacent phenyl ring. Furthermore, its small size compared to other halogens means it imparts these electronic effects with minimal steric bulk, a common strategy in drug design to improve metabolic stability or binding affinity without drastically altering molecular size.[2][3]
Below is a diagram representing the fundamental structure and connectivity of the molecule.
Caption: 2D representation of 2-(2'-fluorobiphenyl-2-yl)acetic acid.
Key Physicochemical Properties
The physical properties of the compound dictate its behavior in various environments, influencing everything from solubility in laboratory solvents to its absorption and distribution in biological systems. While extensive experimental data for this specific isomer is not widely published, properties can be inferred from related compounds and computational models.
Table 2: Physicochemical Data
| Property | Value / Description | Source / Note |
| Appearance | Expected to be an off-white or white solid. | Based on similar compounds like 2-Fluorophenylacetic acid.[4] |
| Melting Point | 61 - 65 °C (for the related isomer 2-Fluorophenylacetic acid). | [4] |
| Water Solubility | Expected to be low. | Common for aromatic carboxylic acids. |
| pKa | Estimated to be around 4-5. | Typical for a carboxylic acid group. |
Synthesis Methodologies
The construction of the 2-(2'-fluorobiphenyl-2-yl)acetic acid molecule requires a strategic approach, typically involving the formation of the core biphenyl structure followed by the introduction or modification of the acetic acid side chain.
Retrosynthetic Analysis and Key Reactions
A logical retrosynthetic approach would disconnect the biphenyl C-C bond, suggesting a cross-coupling reaction as the key step. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose, reacting an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
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Disconnection 1 (C-C Biphenyl Bond): The primary disconnection is the bond between the two phenyl rings. This leads to two synthons: a (2-carboxymethyl)phenyl synthon and a 2-fluorophenyl synthon.
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Synthetic Equivalents: These synthons can be realized as practical starting materials. For instance, (2-bromophenyl)acetic acid or its ester derivative and (2-fluorophenyl)boronic acid.
Proposed Synthetic Protocol: Suzuki Coupling
The following protocol outlines a robust and field-proven method for synthesizing the target compound. The choice of a palladium catalyst and a suitable base is critical for achieving high yield and purity.
Step 1: Suzuki-Miyaura Cross-Coupling
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Reactants: Methyl 2-bromophenylacetate and (2-fluorophenyl)boronic acid.
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Catalyst System: A palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) and a base like sodium carbonate (Na₂CO₃).
-
Solvent: A mixture of toluene and water is typically used to dissolve both the organic and inorganic reagents.
-
Procedure:
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To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-bromophenylacetate, (2-fluorophenyl)boronic acid, and sodium carbonate.
-
Add the toluene/water solvent system.
-
Degas the mixture to remove oxygen, which can deactivate the catalyst.
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Add the palladium catalyst.
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Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction, perform an aqueous workup to remove inorganic salts, and extract the product with an organic solvent like ethyl acetate.
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Purify the resulting ester, methyl 2-(2'-fluorobiphenyl-2-yl)acetate, by column chromatography.
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Step 2: Saponification (Ester Hydrolysis)
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Reactant: Methyl 2-(2'-fluorobiphenyl-2-yl)acetate.
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Reagent: A strong base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
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Solvent: A mixture of tetrahydrofuran (THF) and water.
-
Procedure:
-
Dissolve the purified ester in the THF/water solvent.
-
Add an aqueous solution of NaOH.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate salt, causing the final product to precipitate.
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Collect the solid product by filtration, wash with water, and dry under vacuum to yield 2-(2'-fluorobiphenyl-2-yl)acetic acid.
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Caption: High-level workflow for the synthesis of the target compound.
Spectroscopic and Analytical Characterization
Once synthesized, the identity and purity of 2-(2'-fluorobiphenyl-2-yl)acetic acid must be rigorously confirmed using a suite of analytical techniques. Each method provides a unique piece of structural information, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will show distinct regions. A broad singlet far downfield (>10 ppm) is characteristic of the carboxylic acid proton (-COOH). The aromatic region (approx. 7.0-8.0 ppm) will display a complex pattern of multiplets for the 8 protons on the biphenyl rings. The methylene protons (-CH₂-) adjacent to the carboxylic acid will appear as a singlet around 3.5-4.0 ppm.
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¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon (-C=O) around 170-180 ppm. Multiple signals will be present in the aromatic region (110-150 ppm), with the carbon directly attached to the fluorine atom showing a large C-F coupling constant. The methylene carbon (-CH₂-) will appear around 40 ppm.
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¹⁹F NMR: This is a crucial technique for fluorinated compounds. The spectrum will show a single resonance for the fluorine atom, with its chemical shift and couplings to nearby protons providing definitive proof of its location on the aromatic ring.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.[6][7]
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A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer.
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A sharp, strong absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch.
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Absorptions in the 1600-1450 cm⁻¹ region are due to C=C stretching within the aromatic rings.
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A C-F stretching band is expected in the 1100-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 230, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula C₁₄H₁₁FO₂.
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Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), which would lead to a significant fragment ion.
Sources
- 1. (2'-Fluorobiphenyl-2-yl)acetic acid | CAS#:1226857-47-1 | Chemsrc [m.chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. ossila.com [ossila.com]
- 6. Infrared spectroscopy of acetic acid and formic acid aerosols: pure and compound acid/ice particles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
